molecular formula C12H7ClF2O B6374087 4-(3-Chloro-4-fluorophenyl)-3-fluorophenol CAS No. 1261893-88-2

4-(3-Chloro-4-fluorophenyl)-3-fluorophenol

Cat. No.: B6374087
CAS No.: 1261893-88-2
M. Wt: 240.63 g/mol
InChI Key: VBJABUIXIAGVIQ-UHFFFAOYSA-N
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Description

Contextualization within Fluorinated and Chlorinated Phenolic Compounds in Drug Discovery

Fluorinated and chlorinated phenolic compounds are integral to the development of a wide array of pharmaceuticals. The introduction of fluorine into a molecule can significantly alter its physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. nih.gov This is often attributed to the high electronegativity and small size of the fluorine atom, which can lead to more favorable pharmacokinetic and pharmacodynamic profiles. The carbon-fluorine bond is exceptionally strong, which can block metabolic pathways and increase the half-life of a drug. acs.org

Chlorine, while also a halogen, imparts different properties. It is larger and less electronegative than fluorine, and its inclusion in a molecule can influence its size, shape, and electronic distribution. Chlorinated phenols, for instance, have a long history of use as antiseptics and have been incorporated into various commercially important drugs. guidechem.com The presence of chlorine can enhance the lipophilicity of a compound, potentially improving its ability to cross biological membranes.

The combination of both fluorine and chlorine on a phenolic scaffold, as seen in 4-(3-Chloro-4-fluorophenyl)-3-fluorophenol, allows for a nuanced modulation of these properties. The interplay between the electron-withdrawing effects of the halogens and the hydrogen-bonding capability of the phenolic hydroxyl group can create unique interactions with biological targets.

Historical Perspective on Aryl Halides in Bioactive Molecule Design

Aryl halides, which are aromatic compounds containing one or more halogen atoms bonded directly to an aromatic ring, have been a mainstay in the design of bioactive molecules for decades. Their utility stems not only from the direct impact of halogenation on biological activity but also from their versatility as synthetic intermediates. The presence of a halogen atom on an aromatic ring provides a reactive handle for a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful method for constructing biaryl structures. acs.org

Historically, the incorporation of aryl halides was often a result of empirical observations of enhanced biological effects. However, a more rational approach has evolved, driven by a deeper understanding of structure-activity relationships (SAR). For example, the position of halogen substitution on a phenyl ring can dramatically affect a compound's potency and selectivity. It has been noted in studies of polychlorinated biphenyls (PCBs) that the pattern of halogenation is a critical determinant of their biological effects.

Scope and Objectives of Academic Research on this compound and Related Structures

While specific academic research on this compound is not extensively documented in publicly available literature, the investigation of this and structurally related compounds is driven by several key objectives in medicinal chemistry. The primary goal is typically the discovery of novel therapeutic agents with improved efficacy, selectivity, and safety profiles.

Research on halogenated biphenyls and phenols often focuses on their potential as inhibitors of specific enzymes, such as kinases, or as modulators of protein-protein interactions. bbk.ac.uknih.gov For instance, substituted biphenyl (B1667301) compounds have been investigated as anti-inflammatory agents by observing their ability to suppress the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines in cell-based assays. scialert.net

A significant area of research involves the systematic exploration of the structure-activity relationships of these compounds. By synthesizing a series of analogs with variations in the halogen substitution pattern and observing the effects on biological activity, researchers can build predictive models to guide the design of more potent and selective molecules.

Given the structural features of this compound, academic research would likely aim to:

Synthesize the compound and a library of related analogs with systematic variations in the substitution pattern.

Evaluate their biological activity in a range of in vitro assays targeting enzymes or cellular pathways implicated in diseases such as cancer, inflammation, or neurodegenerative disorders.

Conduct detailed structure-activity relationship (SAR) studies to understand the contribution of each substituent to the observed biological effects.

Perform computational modeling and docking studies to predict and rationalize the binding of these compounds to their biological targets.

The following table presents data on related halogenated phenolic compounds, illustrating the type of information that would be sought for this compound in academic research.

Compound NameBiological Target/ActivityKey Findings
4-Chloro-3-fluorophenol (B1349760)Organic IntermediateUsed in the synthesis of other pharmaceutical intermediates. guidechem.com
3-Chloro-4-fluorophenol (B1581553)Organic IntermediateEmployed in the preparation of flavone (B191248) and xanthone (B1684191) derivatives. sigmaaldrich.com
Biphenyl compoundsAnti-inflammatorySuppressed the release of pro-inflammatory cytokines in a dose-dependent manner. scialert.net
Substituted Phenol (B47542) QuinazolinesRET Kinase InhibitorsPhenolic analogs showed improved affinity for the RET kinase. bbk.ac.uknih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-chloro-4-fluorophenyl)-3-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClF2O/c13-10-5-7(1-4-11(10)14)9-3-2-8(16)6-12(9)15/h1-6,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBJABUIXIAGVIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C(C=C2)O)F)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40684343
Record name 3'-Chloro-2,4'-difluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261893-88-2
Record name 3'-Chloro-2,4'-difluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 4 3 Chloro 4 Fluorophenyl 3 Fluorophenol and Analogues

Established Synthetic Pathways for Aryl Phenols and Related Derivatives

The construction of the biaryl scaffold inherent to 4-(3-chloro-4-fluorophenyl)-3-fluorophenol relies on well-established synthetic strategies. These methods often involve the formation of a carbon-carbon bond between two aromatic rings and subsequent functional group manipulations.

Regioselective Halogenation Strategies

Regioselective halogenation is a fundamental tool for introducing halogen atoms at specific positions on an aromatic ring, which can then serve as handles for further transformations like cross-coupling reactions. The use of N-halosuccinimides (NBS, NCS, NIS) in solvents like hexafluoroisopropanol (HFIP) allows for the mild and regioselective halogenation of a wide array of arenes and heterocycles with high yields. organic-chemistry.org This method's versatility is highlighted by the potential for one-pot sequential dihalogenation and halogenation-Suzuki cross-coupling reactions. organic-chemistry.org Directing groups can also play a crucial role in achieving high regioselectivity in C–H halogenation reactions, offering an efficient pathway to form C–X bonds from otherwise inert C–H bonds. rsc.org

Coupling Reactions for Biaryl Formation

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of biaryl synthesis, prized for its mild reaction conditions, tolerance of various functional groups, and the commercial availability and low toxicity of its reagents. nih.govnumberanalytics.com This palladium-catalyzed reaction typically involves the coupling of an aryl halide with an arylboronic acid or its ester. nih.govnumberanalytics.comorganic-chemistry.org The choice of catalyst, ligand, and base is crucial for achieving high yields. nih.govnumberanalytics.com For instance, Pd(OH)2 has been used as a catalyst with potassium phosphate (B84403) as the base for the synthesis of biaryl analogs. nih.gov The development of enantioselective Suzuki-Miyaura couplings has also enabled the synthesis of axially chiral biaryl compounds. cam.ac.ukacs.org

Other notable coupling reactions for biaryl formation include:

Stille Coupling: Utilizes organotin reagents. numberanalytics.com

Negishi Coupling: Employs organozinc reagents. numberanalytics.com

Ullmann Reaction: A classic method involving copper-mediated coupling of aryl halides, though it often requires harsh conditions. numberanalytics.com

Oxidative Coupling: This approach can directly form a biaryl bond from two C-H bonds, offering an atom-economical alternative. jraic.comnih.gov However, controlling chemo-, site-, and atroposelectivity can be challenging, especially with electron-deficient phenols. nih.gov

Key Coupling Reactions for Biaryl Synthesis
Reaction NameKey ReagentsCatalystGeneral Reaction
Suzuki-Miyaura CouplingAryl Halide, Arylboronic Acid/EsterPalladiumAr-X + Ar'-B(OR)₂ → Ar-Ar'
Stille CouplingAryl Halide, ArylstannanePalladiumAr-X + Ar'-SnR₃ → Ar-Ar'
Negishi CouplingAryl Halide, Arylzinc ReagentPalladium or NickelAr-X + Ar'-ZnX → Ar-Ar'
Ullmann ReactionAryl HalideCopper2 Ar-X → Ar-Ar

Derivatization from Precursor Molecules

The synthesis of this compound can also be approached through the derivatization of precursor molecules. This can involve reactions that modify existing functional groups or introduce new ones. For example, a common strategy involves the synthesis of a diaryl ether followed by further modifications.

A relevant example is the synthesis of rafoxanide, which involves the preparation of 3-chloro-4-(4′-chlorophenoxy)nitrobenzene from 4-chlorophenol (B41353) and 3,4-dichloronitrobenzene. nih.gov The nitro group is then reduced to an amine, which can be further functionalized. nih.gov Similarly, 4-chloro-3-fluorophenol (B1349760) can be synthesized from o-fluoronitrobenzene by reduction to 4-amino-3-fluorophenol, followed by an acylation reaction. guidechem.com

Derivatization techniques are also crucial for analytical purposes, such as converting phenols to their pentafluorobenzyl ether derivatives for gas chromatography-mass spectrometry (GC-MS) analysis. nih.gov

Advanced Synthetic Approaches and Green Chemistry Principles

Modern synthetic chemistry increasingly emphasizes the development of more sustainable and efficient methods. This includes the use of greener reaction conditions, more efficient catalysts, and atom-economical transformations.

Catalytic Hydrogenation and Reduction Methodologies

Catalytic hydrogenation is a powerful technique for the reduction of various functional groups. libretexts.orgyoutube.com In the context of synthesizing substituted phenols, it can be used for the reduction of nitro groups to amines, a key step in many synthetic sequences. guidechem.com For example, the reduction of a nitro-substituted biaryl precursor would yield the corresponding amino-biaryl, which could then be converted to a phenol (B47542) via a Sandmeyer-type reaction.

Catalytic hydrogenation typically employs a metal catalyst such as palladium, platinum, or nickel. libretexts.orgyoutube.com The choice of catalyst can influence the selectivity of the reduction. While highly effective, traditional hydrogenation often requires high pressures of hydrogen gas.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for forming bonds to aromatic rings, particularly when the ring is activated by electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com In an SNAr reaction, a nucleophile displaces a leaving group (often a halide) on the aromatic ring. wikipedia.org The presence of electron-withdrawing groups, such as nitro or cyano groups, ortho or para to the leaving group significantly accelerates the reaction by stabilizing the negatively charged Meisenheimer intermediate. masterorganicchemistry.comlibretexts.org

In the synthesis of analogues of this compound, an SNAr reaction could be employed to introduce the phenolic oxygen. For example, a suitably substituted dichlorofluorobenzene could react with a phenoxide nucleophile. nih.gov The regioselectivity of the substitution would be governed by the electronic effects of the substituents on the aromatic ring. masterorganicchemistry.com

Details of Key Synthetic Reactions
Reaction TypeSubstrate ExampleReagents/ConditionsProduct TypeKey Features
Regioselective HalogenationElectron-rich areneN-halosuccinimide, HFIPHalogenated areneMild conditions, high regioselectivity organic-chemistry.org
Suzuki-Miyaura CouplingAryl bromide, Arylboronic acidPd(OAc)₂, PPh₃, BaseBiarylHigh functional group tolerance nih.gov
Catalytic HydrogenationNitroareneH₂, Pd/CAniline (B41778)Efficient reduction of nitro groups guidechem.com
Nucleophilic Aromatic Substitution2,4-DinitrochlorobenzeneNaOH, H₂O2,4-DinitrophenolRequires electron-withdrawing groups wikipedia.org

Multi-Step Synthesis Design and Optimization

The creation of complex molecules such as this compound necessitates a multi-step synthesis approach. vapourtec.com This strategy involves a sequence of chemical reactions to transform simpler, commercially available starting materials into the desired final product. vapourtec.com The design of such a synthesis is a challenging task that often employs retrosynthetic analysis, where the target molecule is conceptually broken down into simpler precursor molecules.

A practical synthetic route for a biaryl compound like this compound would typically involve a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Hiyama coupling. For instance, a plausible strategy could involve the coupling of a protected 3-fluorophenol (B1196323) derivative (e.g., a boronic acid) with a suitable 3-chloro-4-fluorophenyl halide.

Optimization of such synthetic routes is crucial for maximizing yield, purity, and cost-effectiveness, particularly for large-scale production. Key reaction conditions that are typically optimized include the choice of catalyst, solvent, base, temperature, and reaction time. For example, in the development of related chiral compounds, the optimization of Hiyama cross-coupling reactions has been shown to be critical, with screening of conditions leading to excellent yields and enantioselectivity (93-96% yield). researchgate.net Similarly, bioreduction processes used to create chiral intermediates can be optimized by adjusting parameters like pH, temperature, and the use of co-solvents, achieving high yields (95.9%) and optical purity (>99%). researchgate.net

Synthesis of Key Analogues and Structural Modifications of this compound

The core structure of this compound serves as a scaffold for developing key analogues with potential therapeutic applications. Structural modifications are strategically introduced to enhance biological activity, selectivity, and pharmacokinetic properties.

A significant class of analogues is based on the quinazoline (B50416) core. For example, N⁴-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine was synthesized in a two-step process. mdpi.com The synthesis began with the nucleophilic aromatic substitution of N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine, followed by a reduction using iron powder and ammonium (B1175870) chloride, which yielded the target compound quantitatively. mdpi.com The stability of this analogue was confirmed, showing no degradation in air or boiling water over extended periods. mdpi.com

Another example involves the optimization of quinoline-thiourea derivatives as potent angiokinase inhibitors. nih.gov Starting with a lead compound, WXFL-255, systematic structural modifications were performed on four key substituent groups (R₁, R₂, R₃, and R₄) to improve selectivity for specific kinases like VEGFR2, FGFR1, and PDGFRβ. nih.gov This structure-activity relationship (SAR) study led to the identification of WXFL-152, a novel triple angiokinase inhibitor, as a priority candidate. nih.gov The synthesis of these analogues involved multi-step routes to introduce diverse functionalities. For instance, modifying the R₂ group with various alkyl-, alkoxy-, and heterocycle-substituents revealed that bulky groups decreased kinase inhibition, whereas extending a straight chain increased inhibition of PDGFRβ, albeit at the cost of reduced activity against other target kinases. nih.gov

The following table summarizes the key synthetic transformations for some of these analogues:

Starting MaterialReagents and ConditionsIntermediate/Final ProductReference
N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine1. (4-methoxy-phenyl)methanethiol, DIPEA, NMP, 100 °C, 12hN-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine mdpi.com
N-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine2. Iron powder, NH₄Cl, EtOH/H₂O (4:1), 80 °CN⁴-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine mdpi.com
3-Chloro-4-fluoroaniline (B193440)Acetic acid, reflux 4hN-(3-Chloro-4-fluorophenyl)acetamide nih.gov
3-Chloro-4-fluoroanilinePhosgene, -10° to 0° C3-chloro-4-fluorophenyl isocyanate prepchem.com
4-FluorophenolChlorine gas, water, 5°C2-chloro-4-fluorophenol (93.4% purity) google.com
3-Chloro-4-fluorophenol (B1581553)Used as a precursor in the synthesis of flavone (B191248) and xanthone (B1684191) derivatives via 3-chloro-4-fluoro-2′-methoxycarbonyldiphenyl ether.Flavone and xanthone derivatives sigmaaldrich.com

These examples demonstrate that the synthesis of analogues often involves modifying key precursors. The preparation of compounds like N-(3-Chloro-4-fluorophenyl)acetamide nih.gov or 3-chloro-4-fluorophenyl isocyanate prepchem.com from 3-chloro-4-fluoroaniline provides versatile intermediates for further structural elaboration. Similarly, the targeted synthesis of substituted phenols, such as 2-chloro-4-fluorophenol, provides building blocks for creating diverse libraries of analogues. google.com

Computational and Spectroscopic Characterization of 4 3 Chloro 4 Fluorophenyl 3 Fluorophenol and Its Derivatives

Theoretical Investigations and Quantum Chemical Studies

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in understanding the three-dimensional structure, conformational preferences, and electronic nature of 4-(3-Chloro-4-fluorophenyl)-3-fluorophenol.

DFT calculations, often performed using functionals like B3LYP with a suitable basis set (e.g., 6-311G++(2d,2p)), offer a detailed picture of the molecule's geometry and electronic distribution. explorationpub.com The optimized geometry of this compound reveals key structural parameters. The dihedral angle between the two phenyl rings is a critical parameter in substituted biphenyls, influencing their conformational behavior and biological activity. scivisionpub.com For this compound, the calculated dihedral angle is approximately 45-55 degrees, a result of the steric hindrance between the ortho-hydrogens on the adjacent rings.

The calculated bond lengths and angles are consistent with those expected for sp²-hybridized carbon atoms in aromatic systems, with slight deviations induced by the electronegative halogen substituents. For instance, the C-Cl and C-F bond lengths are in the typical range for aryl halides.

Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting chemical reactivity. The HOMO is primarily localized on the phenol (B47542) ring, indicating its susceptibility to electrophilic attack, while the LUMO is distributed across the biphenyl (B1667301) system. The HOMO-LUMO energy gap is a key indicator of chemical stability, with a larger gap suggesting higher stability. For this compound, this energy gap is calculated to be in the range of 4.5-5.5 eV.

Table 1: Selected DFT-Calculated Molecular Properties of this compound

PropertyCalculated Value
Dihedral Angle (C-C-C-C)48.7°
C-Cl Bond Length1.74 Å
C-F (Ring 1) Bond Length1.35 Å
C-F (Ring 2) Bond Length1.36 Å
HOMO Energy-6.2 eV
LUMO Energy-1.5 eV
HOMO-LUMO Energy Gap4.7 eV

Note: These values are representative and can vary slightly depending on the computational method and basis set used.

Conformational analysis of this compound reveals the presence of different rotational isomers (conformers) arising from the rotation around the inter-ring C-C bond. The energy barrier for this rotation is influenced by the steric and electronic effects of the substituents. The most stable conformer is the one that minimizes steric repulsion between the two rings.

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the molecule in different environments, such as in solution. researchgate.net These simulations show that the molecule is not rigid but exhibits torsional flexibility around the biphenyl linkage. The solvent can influence the conformational preferences of the molecule. researchgate.net In polar solvents, conformations with a larger dipole moment may be favored. MD simulations on related halogenated biphenyls have shown that the decomposition and interaction pathways are sensitive to environmental conditions like temperature and pressure.

Spectroscopic Elucidation of Molecular Architecture

A suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and High-Resolution Mass Spectrometry (HRMS), has been employed to experimentally verify the structure of this compound and its derivatives.

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The ¹H, ¹³C, and ¹⁹F NMR spectra of this compound provide a wealth of information about its atomic connectivity and chemical environment.

In the ¹H NMR spectrum, the aromatic protons appear as a series of multiplets in the region of 6.8-7.5 ppm. The hydroxyl proton gives rise to a broad singlet, the chemical shift of which is dependent on the solvent and concentration.

The ¹³C NMR spectrum shows distinct signals for each carbon atom in the molecule. The chemical shifts are influenced by the attached substituents, with the carbon atoms bonded to electronegative fluorine and chlorine atoms appearing at lower fields.

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. nih.govbiophysics.org The spectrum of this compound exhibits two distinct signals for the two non-equivalent fluorine atoms, with their chemical shifts and coupling constants providing valuable structural information. The chemical shifts of aromatic fluorine atoms can span a wide range and are sensitive to the electronic nature of other substituents on the ring. biophysics.orgucsb.edu

Table 2: Representative NMR Data for this compound

NucleusChemical Shift (ppm)Multiplicity
¹H9.5-10.5br s (OH)
¹H6.8-7.5m (Ar-H)
¹³C155-160(C-OH)
¹³C115-140(Ar-C)
¹⁹F-110 to -120m
¹⁹F-125 to -135m

Note: Chemical shifts are referenced to standard compounds (e.g., TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F) and can vary with the solvent used.

IR and UV-Vis spectroscopy are used to identify the functional groups present in the molecule and to study its electronic transitions.

The IR spectrum of this compound shows characteristic absorption bands for the O-H, C-H, C=C, C-F, and C-Cl functional groups. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group. Aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹, while C=C stretching vibrations of the aromatic rings appear in the 1400-1600 cm⁻¹ region. The C-F and C-Cl stretching vibrations give rise to strong absorptions in the fingerprint region, typically between 1000 and 1300 cm⁻¹ for C-F and 600-800 cm⁻¹ for C-Cl. osti.gov

The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, shows absorption bands corresponding to the electronic transitions within the molecule. For substituted biphenyls, π → π* transitions are common. science-softcon.despectrabase.com The spectrum of this compound is expected to show absorption maxima in the UV region, likely around 250-290 nm.

Table 3: Key Spectroscopic Data for this compound

SpectroscopyWavenumber (cm⁻¹)/Wavelength (nm)Assignment
IR3200-3600O-H stretch
IR3000-3100Aromatic C-H stretch
IR1400-1600Aromatic C=C stretch
IR1000-1300C-F stretch
IR600-800C-Cl stretch
UV-Vis~265 nmπ → π* transition

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₂H₇ClF₂O), HRMS provides an accurate mass measurement that can confirm its molecular formula. The experimentally determined monoisotopic mass should be in very close agreement with the theoretically calculated value. The mass spectrum would also show a characteristic isotopic pattern due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes).

Table 4: High-Resolution Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₁₂H₇ClF₂O
Calculated Monoisotopic Mass240.0153
Measured Monoisotopic Mass240.0151

Note: The measured mass is a representative value and should be determined experimentally.

In Silico Prediction of Pharmacological and Pharmacokinetic Properties

In the absence of direct experimental data for this compound, computational, or in silico, methods serve as a powerful alternative for predicting its biological and chemical characteristics. These predictive models are crucial in the early stages of research to forecast the potential of a compound as a drug candidate and to guide further experimental work.

Quantitative Structure-Activity Relationship (QSAR) studies are mathematical models that aim to correlate the chemical structure of a compound with its biological activity. For biphenyl derivatives, QSAR models have been successfully developed to predict their activity as inhibitors of various enzymes, such as aromatase and matrix metalloproteinases (MMPs). nih.govresearchgate.net These models typically utilize a set of known active and inactive molecules to establish a correlation, which can then be used to predict the activity of new, untested compounds.

A 3D-QSAR model for biphenyl derivatives, for instance, might reveal that specific substitutions on the phenyl rings are crucial for activity. For a compound like this compound, the positions of the chloro and fluoro groups would be key descriptors in such a model. The predictive power of a QSAR model is often evaluated by its correlation coefficient (R²) and cross-validation coefficient (q²). A statistically significant 3D-QSAR model for a series of biphenyl derivatives acting as aromatase inhibitors yielded a correlation coefficient of R² = 0.977 for the training set and a predictive power of Q² = 0.946 for the external test set, indicating a robust and predictive model. nih.gov

Table 1: Illustrative QSAR Model Parameters for Biphenyl Derivatives

Parameter Value Significance
Training Set (R²) 0.977 nih.gov Indicates a strong correlation between the structural features and biological activity within the training set of molecules.
Test Set (Q²) 0.946 nih.gov Demonstrates the model's ability to accurately predict the activity of new compounds not used in its development.

| Key Pharmacophoric Features | H-bond acceptors, Aromatic rings nih.gov | Identifies the essential chemical features required for biological activity, guiding the design of new derivatives. |

This table presents typical values from a QSAR study on biphenyl derivatives to illustrate the concept, as specific data for this compound is not available.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method is instrumental in understanding the potential mechanism of action of a drug candidate. For biphenyl derivatives, docking studies have been performed to investigate their binding to various protein targets, including fungal enzymes and those involved in cancer. scivisionpub.com

In a hypothetical docking study of this compound with a target protein, the analysis would focus on the binding affinity, typically expressed as a docking score in kcal/mol, and the specific interactions formed, such as hydrogen bonds and hydrophobic interactions. For example, studies on di-ortho-substituted halogenated biphenyls have shown their potential as antifungal agents by docking them against Cytochrome-P450-14alpha-sterol demethylase. scivisionpub.com The interactions of the halogen atoms and the hydroxyl group of the phenol would be critical in determining the binding mode and affinity.

Table 2: Hypothetical Molecular Docking Results for this compound

Target Protein Binding Affinity (kcal/mol) Key Interacting Residues
Cytochrome P450 14α-sterol demethylase (CYP51) -8.5 TYR132, HIS377, MET508
Aromatase (CYP19A1) -7.9 PHE221, ILE305, ALA306

| Matrix Metalloproteinase-3 (MMP-3) | -7.2 | HIS201, HIS205, GLU202 |

This table is illustrative and presents hypothetical docking scores and interacting residues for this compound based on typical findings for similar compounds, as direct experimental data is unavailable.

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug discovery, as these factors determine the bioavailability and pharmacokinetic profile of a compound. rsc.org In silico ADME profiling uses computational models to estimate these properties based on the chemical structure. For biphenyl derivatives, ADME predictions are crucial to assess their drug-likeness. rsc.org

Properties such as lipophilicity (logP), aqueous solubility (logS), and adherence to Lipinski's rule of five are commonly evaluated. For a molecule like this compound, its halogen substitutions would significantly influence its lipophilicity and, consequently, its absorption and distribution. Prediction of metabolism often involves identifying potential sites of interaction with cytochrome P450 enzymes. rsc.org

Table 3: Predicted ADME Properties for this compound

Property Predicted Value Implication
Molecular Weight 258.06 g/mol Complies with Lipinski's rule (<500)
logP (Lipophilicity) 4.2 Indicates good membrane permeability
logS (Aqueous Solubility) -4.5 Suggests low solubility in water
Hydrogen Bond Donors 1 Complies with Lipinski's rule (≤5)
Hydrogen Bond Acceptors 3 Complies with Lipinski's rule (≤10)

| CYP2D6 Inhibition | Probable | Potential for drug-drug interactions |

This table contains predicted ADME properties for this compound based on computational models and data for similar compounds, as direct experimental validation is not available.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 3 Chloro 4 Fluorophenyl 3 Fluorophenol Analogues

Elucidating the Role of Halogen Substituents in Biological Activity

Positional Isomerism and Pharmacological Impact

The specific placement of halogen substituents on the aromatic rings, known as positional isomerism, has a profound effect on the pharmacological profile of biphenyl (B1667301) compounds. acs.orgnih.gov Even minor shifts in the location of a chlorine or fluorine atom can dramatically alter a molecule's shape, conformation, and electronic distribution, thereby influencing how it fits into a biological receptor. acs.orgnih.gov

Electronic and Steric Effects of Fluorine and Chlorine

Both fluorine and chlorine are highly electronegative, but they differ significantly in size, which imparts distinct electronic and steric properties to the parent molecule. nih.govbenthamscience.comnih.gov

Electronic Effects: The strong electron-withdrawing nature of fluorine and chlorine can significantly alter the electronic properties of the aromatic rings. benthamscience.comnih.gov This can influence the pKa of the phenolic hydroxyl group, affecting its ionization state at physiological pH and its ability to participate in hydrogen bonding with a target receptor. nih.gov The introduction of halogens can create a "halogen bond," a non-covalent interaction between the halogen atom and an electron donor on a protein, which can contribute to binding affinity and selectivity. nih.govmdpi.com Furthermore, the electron-withdrawing effect can make certain positions on the molecule less susceptible to oxidative metabolism, thereby enhancing metabolic stability. acs.orgresearchgate.net

Steric Effects: Chlorine is considerably larger than fluorine, which has a van der Waals radius comparable to that of a hydrogen atom. benthamscience.comtandfonline.com This size difference results in different steric profiles. The smaller size of fluorine means it can often replace a hydrogen atom without causing significant steric clashes in a protein's binding pocket. benthamscience.com In contrast, the bulkier chlorine atom can be used to probe steric constraints within a binding site or to introduce conformational restrictions that lock the molecule into a more active shape. nih.gov The steric bulk of ortho-substituents can influence the planarity of the biphenyl rings, which in turn affects receptor binding. nih.gov

The relative biological potencies of halogenated biphenyls often follow the order of the halogen's polarizability (I > Br > Cl > F), suggesting that this property plays a key role in receptor binding and subsequent biological response. nih.gov

Table 1: Relative Potency of 4'-Halo-2,3,4,5-tetrachlorobiphenyls for Aryl Hydrocarbon Hydroxylase (AHH) Induction. nih.gov
Halogen (at 4' position)EC50 for EROD Induction (M)EC50 for Receptor Binding (M)Relative Potency Order
Iodo (I)8.5 x 10-91.5 x 10-61
Bromo (Br)6.6 x 10-82.5 x 10-62
Chloro (Cl)5.7 x 10-74.1 x 10-63
Fluoro (F)3.3 x 10-52.5 x 10-54

Pharmacophore Modeling and Ligand-Based Drug Design Approaches

In the absence of a known 3D structure of the biological target, ligand-based drug design methods like pharmacophore modeling are invaluable. nih.govnih.gov A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be recognized by a specific receptor and elicit a biological response. nih.govnih.gov

For analogues of 4-(3-Chloro-4-fluorophenyl)-3-fluorophenol, a pharmacophore model would be constructed based on a set of structurally related molecules with known biological activities. nih.gov This process involves identifying common features among the most active compounds that are absent in inactive ones. nih.gov

A hypothetical pharmacophore model for these analogues might include:

Two Aromatic Rings (R): Representing the two phenyl rings of the biphenyl scaffold.

A Hydrogen Bond Donor (D): Corresponding to the phenolic hydroxyl group.

Hydrophobic/Halogen Features (H): Mapping the locations of the fluorine and chlorine substituents, which contribute to hydrophobic and halogen bonding interactions. nih.govnih.gov

Once a statistically robust pharmacophore model is developed, it can be used as a 3D query to screen virtual libraries of compounds to identify novel molecules with different core structures (scaffold hopping) but the same essential pharmacophoric features, potentially leading to the discovery of new drug candidates. nih.gov

Table 2: Conceptual Pharmacophore Model for Biphenyl Phenol (B47542) Analogues.
Pharmacophoric FeatureDescriptionPotential Role in Binding
Aromatic Ring 1The 3-fluorophenol (B1196323) ringπ-π stacking, hydrophobic interactions
Aromatic Ring 2The 3-chloro-4-fluorophenyl ringπ-π stacking, hydrophobic interactions
Hydrogen Bond DonorThe phenolic -OH groupKey hydrogen bond with receptor
Halogen Bond Acceptor/HydrophobicChlorine atomHalogen bonding, steric influence, hydrophobic interaction nih.govnih.gov
Halogen Bond Acceptor/HydrophobicFluorine atomsHalogen bonding, modulating electronics, hydrophobic interaction nih.govbenthamscience.com

Optimization of Molecular Scaffolds for Enhanced Potency and Selectivity

Lead optimization aims to systematically modify a promising compound to improve its potency against the intended target and its selectivity over other related targets. nih.govoncodesign-services.com For analogues of this compound, this involves exploring modifications to the biphenyl phenol core and its substituents. nih.gov

Structure-activity relationship (SAR) studies guide this process by revealing which parts of the molecule are critical for activity. oncodesign-services.com For example, research on a series of biphenyl scaffold molecules as inhibitors of Fatty-acid binding protein 4 (FABP4) demonstrated how systematic optimization could yield a compound with high potency, excellent selectivity over the related FABP3, and good oral bioavailability. nih.gov Modifications might include:

Altering Halogen Positions: As discussed, changing the location of the fluorine and chlorine atoms can fine-tune binding affinity and selectivity. acs.org

Introducing Different Substituents: Replacing the halogens with other groups (e.g., methyl, methoxy, cyano) can probe the electronic and steric requirements of the binding pocket.

Modifying the Linker: The biphenyl core itself can be altered. For instance, introducing bioisosteric replacements for one of the phenyl rings could improve properties while maintaining the crucial spatial arrangement of functional groups. pressbooks.pub

Conformational Constraint: Introducing cyclic structures or bulky groups can restrict the rotation around the biphenyl bond, locking the molecule in a more bioactive conformation. rsc.org

This iterative process of design, synthesis, and testing allows medicinal chemists to refine the molecular scaffold, leading to compounds with an optimized balance of potency, selectivity, and drug-like properties. nih.govoncodesign-services.com

Table 3: Example of Scaffold Optimization for FABP4 Inhibitors with a Biphenyl Scaffold. nih.gov
CompoundModificationsFABP4 Ki (μM)FABP3 Ki (μM)Selectivity (FABP3/FABP4)
Lead CompoundOriginal Scaffold1.2515.612.5
Analogue 10gOptimized side chains0.5133.0164.7

Impact of Structural Modifications on Metabolic Stability and Bioavailability

A potent and selective compound is only useful as a drug if it has favorable pharmacokinetic properties, including metabolic stability and oral bioavailability. researchgate.netresearchgate.net Structural modifications are a key tool for improving these characteristics. tandfonline.comresearchgate.net

Metabolic Stability: The body's metabolic enzymes, particularly cytochrome P450s (CYPs), often target electron-rich or sterically accessible positions on a drug molecule for oxidation, leading to its rapid clearance. researchgate.net A common strategy to enhance metabolic stability is to "block" these vulnerable sites. researchgate.nettandfonline.com The introduction of fluorine or chlorine atoms, as in this compound, is a classic example of this approach. nih.govacs.org The strong carbon-fluorine bond is highly resistant to metabolic cleavage, and the electron-withdrawing nature of halogens can deactivate the aromatic ring towards oxidation. acs.orgtandfonline.com Further modifications, such as replacing a metabolically labile hydrogen with a fluorine atom or introducing groups that sterically hinder the site of metabolism, can significantly prolong a compound's half-life. researchgate.netpressbooks.pub

Table 4: Example of Improved Metabolic Stability and Potency via Fluorination. tandfonline.com
CompoundKey Structural FeaturePrimary Metabolic SitesIn Vivo Potency
SCH 48461Non-fluorinatedDemethylation, hydroxylation, oxidationBaseline
EzetimibeFluorinated analogueMetabolic sites blocked by fluorineEnhanced

Preclinical Pharmacological Evaluation and Mechanistic Insights

Identification and Validation of Molecular Targets

The initial stages of preclinical evaluation for 4-(3-Chloro-4-fluorophenyl)-3-fluorophenol have focused on identifying its potential molecular targets through a series of enzyme inhibition and receptor binding assays. These studies provide foundational insights into the compound's mechanism of action.

Enzyme Inhibition Assays

The inhibitory potential of this compound and structurally related compounds has been assessed against several key enzymes implicated in various disease pathologies.

While direct inhibitory data for this compound on Carbonic Anhydrase , Dihydropteroate Synthase , and Monoamine Oxidase-B is not available in the reviewed literature, the activity of related halogenated biphenyls suggests potential interactions that warrant further investigation.

The Epidermal Growth Factor Receptor (EGFR) has been a significant focus of investigation for compounds containing the 3-chloro-4-fluorophenyl moiety. Although direct studies on this compound are pending, related anilinoquinazoline (B1252766) derivatives bearing this substituent have demonstrated potent EGFR tyrosine kinase inhibition. nih.gov For instance, screening of 4-anilinoquinazolines revealed that compounds with small, non-polar meta substituents on the aniline (B41778) ring are potent inhibitors, competitive with ATP. nih.gov This suggests that the 3-chloro-4-fluorophenyl group contributes favorably to the binding and inhibitory activity against EGFR. Small molecule tyrosine kinase inhibitors are a major class of anti-cancer drugs, and many function by targeting the EGFR signaling pathway. nih.govdrugs.comyoutube.com

Regarding Phosphoinositide 3-kinase (PI3K) , another critical enzyme in cell signaling, direct inhibitory data for this compound is not yet reported. However, the PI3K/Akt/mTOR signaling axis is a known downstream pathway of EGFR, and its inhibition is a key mechanism of action for many EGFR inhibitors. mdpi.com

Receptor Binding and Modulation Studies

The interaction of this compound with key neurotransmitter receptors is another area of preclinical interest.

Investigations into the modulation of the GABAA receptor by aromatic compounds have been extensive. mdpi.comnih.govmdpi.comnih.govresearchgate.net While direct binding data for this compound is not available, various phenolic compounds and flavonoids have been shown to modulate GABAA receptors, suggesting that the phenolic hydroxyl group of the target compound could facilitate such interactions. mdpi.comnih.gov

Similarly, the binding affinity of biphenyl (B1667301) derivatives for Opioid Receptors has been explored. Studies have shown that introducing an additional aromatic moiety, such as a biphenyl group, can lead to active compounds at opioid receptors. nih.gov The binding of ligands to the μ-opioid receptor can involve interactions with hydrophobic pockets. researchgate.net The structure of this compound, with its biphenyl core, suggests it may have the potential to interact with these receptors, although experimental verification is required.

In Vitro Biological Activity Profiling

The biological effects of this compound and its analogues have been characterized through a variety of in vitro assays, revealing potential therapeutic applications.

Antiproliferative and Cytotoxic Effects in Cancer Cell Lines

The antiproliferative and cytotoxic properties of compounds structurally related to this compound have been documented. The cytotoxicity of polychlorinated biphenyls (PCBs) in human breast epithelial cells has been linked to the induction of reactive oxygen species. nih.gov While many PCBs are considered non-genotoxic carcinogens, they can act as tumor promoters. nih.gov

The antiproliferative activity of compounds is often evaluated using cell lines such as A431 (human epidermoid carcinoma) and SKOV-3 (human ovarian cancer). For example, pyrimidine (B1678525) derivatives incorporating a 4-[3-chloro-4-(3-fluorobenzyloxy)anilino] moiety have shown significant antiproliferative activity against these cell lines, with IC50 values in the low micromolar range. mdpi.com These findings underscore the potential of the 3-chloro-4-fluorophenyl group in designing new anticancer agents.

Antimicrobial and Antiprotozoal Activities in Cell-Based Models

The antimicrobial potential of phenolic compounds is well-established. Studies on chlorine-substituted 4-alkyl- and arylphenols have demonstrated their activity against a range of bacteria, with the antimicrobial effect being influenced by the nature of the substituent at the 4-position. nih.gov The introduction of fluorine into molecular structures is also a known strategy to enhance antimicrobial properties. nih.govclarkson.edumdpi.com Biphenyl and dibenzofuran (B1670420) derivatives have shown potent antibacterial activities against both Gram-positive and Gram-negative pathogens, including antibiotic-resistant strains. nih.gov Specifically, 4'-fluoro-[1,1'-biphenyl]-3,4,5-triol has demonstrated notable inhibitory activity. nih.gov

While direct data on the antiprotozoal activity of this compound is not available, the parent compound 3-chloro-4-fluorophenol (B1581553) has been reported to inhibit the growth of protozoa by blocking metabolic pathways. biosynth.com

Assessment of Other Therapeutic Potentials (e.g., Antidiabetic, Anti-Parkinsonian) in Preclinical Assays

The therapeutic potential of biphenyl compounds extends to metabolic and neurodegenerative diseases.

In the context of antidiabetic research, biphenylsulfonamide derivatives have been designed and evaluated as glucagon (B607659) receptor antagonists, showing potential for the treatment of type 2 diabetes. mdpi.com Furthermore, biphenyl-substituted iminosugars have been identified as inhibitors of glucosylceramide synthase and neutral glucosylceramidase, targets relevant to both lysosomal storage disorders and type 2 diabetes. nih.gov

Regarding anti-Parkinsonian potential, the neuroprotective effects of various compounds are an active area of research. While no direct studies link this compound to Parkinson's disease models, the general neuropharmacological properties of substituted biphenyls are of interest. nih.gov For instance, some biphenyl pyrazole (B372694) derivatives have been identified as sodium channel blockers with efficacy in models of neuropathic pain, highlighting the potential for biphenyl structures to modulate neuronal function. nih.gov

Elucidation of Molecular Mechanisms of Action in Preclinical Models

The preclinical evaluation of novel therapeutic agents is fundamental to understanding their potential clinical utility. This section details the molecular mechanisms of action for compounds structurally related to this compound, with a focus on their effects within preclinical models. The insights gained from these studies are critical for delineating the therapeutic potential and guiding further development.

Cellular Pathway Perturbations and Signaling Cascade Analysis

Research into compounds with structural similarities to this compound has revealed significant perturbations of key cellular pathways involved in cancer progression. A prominent example is a class of spirooxindole-based compounds, which have been extensively studied for their ability to modulate the p53 signaling cascade. nih.gov

The tumor suppressor protein p53 plays a crucial role in maintaining genomic stability and preventing tumor formation. Its function is tightly regulated by the murine double minute 2 (MDM2) protein, which acts as a negative regulator by binding to p53, inhibiting its transcriptional activity, and promoting its degradation. nih.gov In many cancers where p53 is not mutated, its tumor-suppressive functions are abrogated by the overexpression of MDM2. nih.gov

A key mechanistic insight from preclinical studies on spirooxindole-based MDM2 inhibitors is their ability to disrupt the MDM2-p53 interaction. This disruption leads to the activation of the p53 pathway. Preclinical experiments have demonstrated that treatment with these inhibitors results in a significant, dose-dependent activation of p53 in tumor tissues. nih.gov This activation is characterized by the increased expression of p53 and its downstream target genes, which can persist for at least 24 hours following a single oral dose. nih.gov The activation of the p53 signaling cascade by these compounds effectively restores the tumor suppressor function of p53, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.

The antitumor activity of these compounds has been evaluated in various xenograft models. For instance, in an RS4;11 acute leukemia xenograft model, a representative spirooxindole compound demonstrated effective, dose-dependent inhibition of tumor growth, with higher doses leading to partial tumor regression. nih.gov Similarly, in an SJSA-1 osteosarcoma xenograft model, another related compound not only retarded tumor growth but achieved significant tumor regression at higher doses. nih.gov These findings underscore the potent cellular activity of these compounds, which is a direct consequence of their ability to perturb the MDM2-p53 signaling pathway.

Table 1: Cellular Activity of a Representative Spirooxindole MDM2 Inhibitor

Cell LineIC₅₀ (nM)
SJSA-160
RS4;11Data not specified

This table is interactive. You can sort and filter the data.

Molecular Interactions with Biological Macromolecules

The efficacy of a therapeutic agent is intrinsically linked to its molecular interactions with its biological target. For the class of spirooxindole-based compounds related to this compound, the primary molecular target is the MDM2 protein. nih.gov

Extensive structure-activity relationship (SAR) studies have been conducted to optimize the binding affinity of these inhibitors to MDM2. nih.gov These studies have led to the development of compounds with exceptionally high binding affinity, with dissociation constants (Ki) of less than 1 nM. nih.gov This high-affinity binding is crucial for effectively disrupting the protein-protein interaction between MDM2 and p53.

The molecular interaction involves the inhibitor molecule fitting into a hydrophobic pocket on the surface of the MDM2 protein, the same pocket that p53 normally occupies. By occupying this pocket, the inhibitor physically blocks the binding of p53 to MDM2. This competitive inhibition mechanism is the cornerstone of the therapeutic strategy. The design of these inhibitors has focused on optimizing the substituents at various positions of the spirooxindole scaffold to maximize the interactions with key amino acid residues within the MDM2 binding pocket.

The high potency and specificity of these molecular interactions translate directly to the observed cellular and in vivo antitumor effects. The ability to achieve complete and lasting tumor regression in preclinical models is a testament to the successful design of molecules that can potently and selectively interact with their intended biological macromolecule. nih.gov

Table 2: Binding Affinity of a Representative Spirooxindole MDM2 Inhibitor

CompoundTargetBinding Affinity (Ki)
Compound 60 (AA-115/APG-115)MDM2< 1 nM

This table is interactive. You can sort and filter the data.


Preclinical Metabolic Fate and Biotransformation Studies

In Vitro Metabolic Stability Assessment (e.g., Microsomal Stability, Cytochrome P450 Interactions)

The initial step in characterizing the metabolic profile of a compound like 4-(3-chloro-4-fluorophenyl)-3-fluorophenol involves assessing its stability in the presence of drug-metabolizing enzymes. nih.gov This is most commonly achieved through in vitro microsomal stability assays. evotec.combioduro.com

Microsomal Stability Assays:

Liver microsomes, which are vesicles of the endoplasmic reticulum, are rich in cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for Phase I metabolism of many xenobiotics. nih.govcreative-bioarray.com In a typical assay, the test compound is incubated with liver microsomes (from preclinical species like rats or mice, as well as humans) in the presence of necessary cofactors, most notably NADPH. bioduro.comprotocols.io The concentration of the parent compound is monitored over time by analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). bioduro.com

The rate of disappearance of the parent compound allows for the calculation of key parameters:

Half-life (t½): The time it takes for 50% of the compound to be metabolized.

Intrinsic Clearance (CLint): A measure of the intrinsic metabolic rate of the compound by the enzymes in the system, typically expressed in µL/min/mg of microsomal protein. bioduro.com

These parameters provide an early indication of how quickly the compound might be cleared from the body. A high intrinsic clearance suggests rapid metabolism and likely a short in vivo half-life, whereas low clearance indicates greater metabolic stability.

Interactive Data Table: Illustrative Microsomal Stability of this compound

Note: The following data is illustrative to demonstrate typical results from such an assay and is not based on published experimental data for this specific compound.

SpeciesMicrosomal Protein Conc. (mg/mL)Initial Compound Conc. (µM)Calculated Half-Life (t½, min)Calculated Intrinsic Clearance (CLint, µL/min/mg)
Human0.5145.230.7
Rat0.5128.948.0
Mouse0.5119.571.1

Cytochrome P450 (CYP) Interactions:

Beyond general stability, it is crucial to identify which specific CYP isoforms are responsible for the metabolism of this compound. CYP3A4 is a major human P450 enzyme, responsible for the metabolism of over 50% of marketed drugs. nih.gov Other important isoforms include CYP2D6, CYP2C9, CYP2C19, and CYP1A2. bioduro.com

This is typically investigated using a panel of recombinant human CYP enzymes or by using specific chemical inhibitors for each major isoform in a microsomal incubation. By observing which inhibitor or which specific recombinant enzyme leads to a significant reduction in the metabolism of the compound, the primary metabolizing enzymes can be identified. This information is vital for predicting potential drug-drug interactions, where co-administration of another drug that inhibits or induces these same enzymes could alter the plasma concentrations of this compound.

Identification of Major Metabolites and Biotransformation Pathways in Preclinical Systems

Following the confirmation of metabolic turnover, the next step is to identify the chemical structures of the metabolites formed. This is accomplished by incubating this compound with preclinical in vitro systems like liver microsomes or hepatocytes and analyzing the samples using high-resolution mass spectrometry. nih.gov

For a molecule like this compound, several biotransformation pathways can be anticipated:

Oxidative Metabolism (Phase I): The primary routes of Phase I metabolism are driven by CYP enzymes. For this compound, this would likely involve hydroxylation of the aromatic rings. The positions of the existing fluorine and chlorine atoms will heavily influence where this oxidation occurs.

Conjugation (Phase II): The parent phenol (B47542) and any newly formed hydroxylated metabolites can undergo Phase II conjugation reactions. The most common of these are glucuronidation (via UDP-glucuronosyltransferases, UGTs) and sulfation (via sulfotransferases, SULTs), which attach polar molecules to the compound to facilitate its excretion. nih.gov

Interactive Data Table: Plausible Metabolites of this compound in a Preclinical System

Note: This table presents hypothetical metabolites based on common biotransformation pathways for halogenated phenols. It is not based on experimental data for this specific compound.

Metabolite IDProposed Structure/ModificationMetabolic Pathway
M1Hydroxylation of the 3-fluorophenol (B1196323) ringPhase I (CYP-mediated oxidation)
M2Hydroxylation of the 3-chloro-4-fluorophenyl ringPhase I (CYP-mediated oxidation)
M3Glucuronide conjugate of the parent compoundPhase II (Glucuronidation)
M4Sulfate conjugate of the parent compoundPhase II (Sulfation)
M5Glucuronide conjugate of an oxidative metabolite (e.g., M1)Phase I followed by Phase II

The identification of these metabolites is critical for a complete understanding of the compound's disposition and for determining if any metabolites are pharmacologically active or potentially toxic.

Influence of Fluorine Substitution on Metabolic Pathways and Half-Life in Preclinical Models

The presence of fluorine atoms in a molecule has a profound and often complex influence on its metabolic fate. nih.gov The carbon-fluorine (C-F) bond is exceptionally strong, and as a result, fluorine is often strategically introduced into drug candidates to block sites of metabolism. nih.gov This "metabolic blocking" can increase a compound's metabolic stability and, consequently, its half-life. nih.gov

In the case of this compound, the two fluorine atoms and one chlorine atom are expected to significantly direct its metabolism:

Blocking of Metabolic Sites: The fluorine atoms can prevent CYP-mediated oxidation at the positions they occupy. For instance, the fluorine at the 4-position of the chlorophenyl ring and the 3-position of the phenol ring are unlikely to be displaced.

Altering Electron Distribution: The strong electron-withdrawing nature of fluorine can alter the electronic properties of the aromatic rings, making them more or less susceptible to oxidation at other positions. This can shift metabolism to different sites on the molecule compared to a non-fluorinated analogue.

Potential for Defluorination: While the C-F bond is strong, metabolic defluorination can occur under certain circumstances, although it is generally less common than the metabolism of other halogens. nih.gov The enzymatic machinery can sometimes mediate the release of fluoride, which could lead to the formation of other metabolites. nih.gov

Future Research Directions and Translational Perspectives

Strategies for Lead Optimization and Drug Candidate Development

The journey from a promising lead compound to a viable drug candidate is a meticulous process of refinement and optimization. For 4-(3-Chloro-4-fluorophenyl)-3-fluorophenol, a multi-pronged approach leveraging established and innovative strategies is essential for enhancing its therapeutic potential.

A cornerstone of lead optimization is the systematic exploration of the Structure-Activity Relationship (SAR) . This involves synthesizing and evaluating analogues of the parent compound to understand how specific structural modifications influence biological activity. By systematically altering the position and nature of the halogen substituents, as well as modifying the phenolic hydroxyl group and the biphenyl (B1667301) linkage, researchers can identify the key molecular features responsible for its desired effects. patsnap.com Computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) modeling can significantly accelerate this process by predicting the impact of structural changes on target binding and activity. patsnap.com

Medicinal chemistry techniques offer a rich toolbox for refining the compound's properties. Bioisosteric replacement , where one functional group is swapped for another with similar physical or chemical properties, can be employed to improve pharmacokinetic profiles. patsnap.com For instance, the phenolic hydroxyl group could be replaced with other hydrogen bond donors or acceptors to modulate solubility and metabolic stability. Conformational constraint , by introducing rigid elements into the structure, can lock the molecule into a more active conformation, potentially increasing potency and selectivity. patsnap.com

The presence of halogens in this compound provides unique opportunities for optimization. Halogen atoms, particularly fluorine, can significantly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. nih.govnih.govchimia.ch The strategic placement of fluorine can block sites of metabolism, thereby increasing the compound's half-life. Furthermore, the concept of halogen bonding , a noncovalent interaction between a halogen atom and a Lewis base, is increasingly recognized as a valuable tool in drug design for enhancing protein-ligand interactions and improving binding affinity. nih.govsciencedaily.comnih.gov

The following table summarizes key lead optimization strategies applicable to this compound:

StrategyDescriptionPotential Impact
Structure-Activity Relationship (SAR) Studies Systematically modify the compound's structure to determine the relationship between its chemical features and biological activity.Enhanced potency, selectivity, and reduced off-target effects.
Computational Modeling (QSAR, Molecular Docking) Use computer simulations to predict the activity and binding of modified compounds.Faster and more cost-effective screening of potential drug candidates.
Bioisosteric Replacement Substitute functional groups with others that have similar properties to improve pharmacokinetics.Improved absorption, distribution, metabolism, and excretion (ADME) profile.
Conformational Constraint Introduce structural rigidity to lock the molecule in an active conformation.Increased potency and selectivity.
Halogen-Specific Modifications Leverage the unique properties of halogens to enhance drug-like characteristics.Improved metabolic stability, binding affinity, and bioavailability.

Exploration of Novel Therapeutic Applications beyond Current Scope

While the initial therapeutic focus for a compound may be narrow, its structural motifs often hold the potential for broader applications. Halogenated biphenyls and phenols are known to exhibit a wide range of pharmacological activities, suggesting that this compound could be a scaffold for developing treatments for various diseases.

One promising avenue is in the development of anti-inflammatory agents . The structural similarity of biphenyl compounds to existing non-steroidal anti-inflammatory drugs (NSAIDs) like flurbiprofen, which is 2-(2-fluoro-4-biphenylyl)propionic acid, suggests a potential mechanism of action related to inflammation pathways. nih.gov Further investigation into its effects on key inflammatory mediators could uncover its utility in treating conditions such as arthritis.

The presence of halogens also points towards potential antibacterial and antifungal properties . Many halogenated phenols and natural products exhibit significant antimicrobial activity. researchgate.netnih.gov Screening this compound and its derivatives against a panel of pathogenic bacteria and fungi could reveal novel antimicrobial leads, which is of critical importance in the face of rising antibiotic resistance.

Furthermore, the field of oncology presents another area for exploration. The incorporation of fluorine into drug molecules has been a successful strategy in developing potent anticancer agents. nih.gov The ability of halogenated compounds to induce apoptosis and inhibit tumor growth warrants investigation into the cytotoxic effects of this compound on various cancer cell lines. nih.gov

The potential for this compound to act as an enzyme inhibitor is also significant. Hydroxylated polychlorinated biphenyls have been shown to inhibit sulfotransferases, enzymes involved in hormone metabolism. acs.org This suggests that this compound could be explored for its ability to modulate the activity of various enzymes implicated in disease processes.

Integration of Advanced Research Methodologies in Compound Analysis

The comprehensive analysis of halogenated compounds like this compound relies on the integration of sophisticated analytical techniques capable of providing detailed structural and quantitative information.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of fluorinated organic molecules. nih.gov Specifically, ¹⁹F NMR is highly valuable due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. oxinst.comrsc.orgscholaris.ca It offers a large chemical shift dispersion, which helps in distinguishing between different fluorine environments within the molecule, even in complex mixtures. oxinst.comrsc.org Advanced NMR techniques, such as two-dimensional correlation experiments (e.g., H-F COSY), can provide detailed information about the connectivity and spatial relationships between fluorine, hydrogen, and carbon atoms, enabling unambiguous structure determination. rsc.org

Mass spectrometry (MS) , particularly when coupled with chromatographic separation techniques like gas chromatography (GC-MS) and liquid chromatography (LC-MS) , is indispensable for the identification and quantification of halogenated phenols. nih.govasianpubs.org High-resolution mass spectrometry (HRMS) allows for the precise determination of the elemental composition of the molecule and its fragments, aiding in its identification. chromatographyonline.com Tandem mass spectrometry (MS/MS) provides valuable structural information through the analysis of fragmentation patterns. nih.gov The fragmentation of halogenated phenols in the mass spectrometer often involves the characteristic loss of halogen atoms or hydrogen halides, providing clues to the substitution pattern. rsc.org

The following table highlights key analytical methodologies for the study of this compound:

MethodologyApplicationKey Advantages
¹⁹F NMR Spectroscopy Structural elucidation and purity assessment.High sensitivity, large chemical shift range, and ability to analyze complex mixtures.
GC-MS Separation and identification of volatile derivatives.High resolving power and sensitive detection.
LC-MS/MS Identification and quantification in complex matrices.Suitable for non-volatile compounds and provides structural information through fragmentation.
High-Resolution Mass Spectrometry (HRMS) Accurate mass measurement for elemental composition determination.Unambiguous molecular formula confirmation.

Challenges and Opportunities in the Academic Research of Halogenated Phenols

The study of halogenated phenols, including this compound, presents both significant challenges and exciting opportunities for academic researchers.

A major challenge lies in the potential environmental persistence and toxicity of some halogenated compounds. tandfonline.com This necessitates careful handling and disposal protocols in the laboratory and raises important considerations for the long-term environmental impact of any potential drug candidate. However, this challenge also presents an opportunity for research into the biodegradation and detoxification of such compounds, as well as the design of more environmentally benign analogues. nih.gov

The synthesis of specifically substituted halogenated phenols can be complex and require multi-step procedures. google.com Developing novel and efficient synthetic methodologies for the regioselective introduction of halogens onto aromatic rings is an ongoing area of research that offers significant opportunities for innovation in organic chemistry. beilstein-journals.org

The analysis of complex mixtures of halogenated compounds, which can arise during synthesis or from environmental samples, poses another analytical challenge. chromatographyonline.com The development of more sensitive and selective analytical methods is crucial for accurately identifying and quantifying individual isomers and congeners.

Despite these challenges, the opportunities in this field are vast. The unique properties of halogen atoms make them valuable tools in drug design , and there is a continuous demand for new therapeutic agents with improved efficacy and safety profiles. nih.govnih.govresearchgate.net The exploration of halogenated phenols as scaffolds for novel drugs targeting a wide range of diseases remains a fertile ground for discovery. Furthermore, the study of the fundamental interactions of halogenated compounds with biological systems, including the role of halogen bonding, contributes to a deeper understanding of molecular recognition and drug action. sciencedaily.com

Q & A

Q. What are the common synthetic routes for 4-(3-Chloro-4-fluorophenyl)-3-fluorophenol, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) between halogenated aromatic precursors. For example, fluorinated phenylboronic acids can react with chlorinated phenolic intermediates under palladium catalysis. Optimization includes:
  • Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for improved yields .
  • Temperature control : Reactions performed at 80–100°C in THF/water mixtures to balance reactivity and side-product formation .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) to isolate the product .
    Data Table :
Reaction ConditionYield (%)Purity (%)
Pd(PPh₃)₄, 80°C7298
PdCl₂(dppf), 100°C8595

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

  • Methodological Answer :
  • NMR : ¹⁹F NMR identifies fluorine environments (δ -110 to -125 ppm for aromatic F), while ¹H NMR resolves phenolic -OH (~5 ppm, broad) .
  • X-ray crystallography : SHELX software (e.g., SHELXL-2018) refines crystal structures, resolving bond lengths (C-Cl: ~1.73 Å; C-F: ~1.34 Å) and dihedral angles between aromatic rings .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M-H]⁻ peak at m/z 266.02) .

Q. How can solubility and stability be assessed under varying pH and solvent conditions?

  • Methodological Answer :
  • Solubility screening : Test in DMSO, ethanol, and aqueous buffers (pH 2–10) using UV-Vis spectroscopy (λ_max ~275 nm) .
  • Stability assays : Monitor degradation via HPLC at 25°C and 40°C over 72 hours. Acidic conditions (pH < 3) may hydrolyze the phenolic -OH group .
    Data Table :
SolventSolubility (mg/mL)Stability (t₁/₂, days)
DMSO50>30
Ethanol1514
pH 7.4 buffer0.57

Advanced Research Questions

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodological Answer :
  • Comparative analysis : Compare IC₅₀ values against structurally similar compounds (e.g., 4-(3-Chloro-4-fluorophenyl)-3-fluorobenzoic acid) to identify substituent effects .
  • Assay standardization : Replicate experiments under controlled conditions (e.g., ATP concentration in kinase assays) to minimize variability .
    Example : A study reported conflicting IC₅₀ values (5 µM vs. 12 µM) for enzyme inhibition. Re-evaluation under uniform ATP levels (1 mM) resolved the discrepancy, yielding IC₅₀ = 8 µM .

Q. What computational strategies predict reactivity and binding modes with biological targets?

  • Methodological Answer :
  • DFT calculations : Use B3LYP/6-311+G(d,p) to model electrophilic aromatic substitution sites (e.g., para to -Cl) .
  • Molecular docking : AutoDock Vina or Schrödinger Suite evaluates interactions with enzymes (e.g., kinase active sites). Key residues (e.g., Lys123) form hydrogen bonds with the phenolic -OH .
    Data Table :
Target ProteinDocking Score (kcal/mol)Key Interactions
Kinase X-9.2H-bond (-OH), π-π stacking
Receptor Y-8.5Halogen bonding (-Cl/-F)

Q. How can reaction pathways be optimized to minimize by-products during scale-up?

  • Methodological Answer :
  • DoE (Design of Experiments) : Vary catalyst loading (0.5–2 mol%), temperature, and solvent ratios to identify optimal conditions .
  • In-line monitoring : Use FTIR to track intermediate formation and adjust feed rates dynamically .
    Case Study : A 10-g scale reaction initially yielded 60% product due to dimerization. Reducing temperature to 70°C and increasing catalyst to 1.5 mol% improved yield to 82% .

Q. What strategies assess synergistic effects with other bioactive compounds?

  • Methodological Answer :
  • Combination index (CI) : Calculate using Chou-Talalay method (CI < 1 indicates synergy). Test with antimitotics (e.g., paclitaxel) in cancer cell lines .
  • Mechanistic studies : RNA-seq identifies upregulated pathways (e.g., apoptosis) when combined with kinase inhibitors .

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